3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol
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Overview
Description
3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol is an organic compound characterized by its unique structure, which includes an ethyl group, a trimethylsilyl group, and a hexa-4,5-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol typically involves the use of alkyne and diene chemistry. One common method involves the reaction of an alkyne with a suitable diene under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through a series of addition and rearrangement steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biomolecules. The trimethylsilyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-(trimethylsilyl)hexa-4,5-dien-3-ol: shares similarities with other trimethylsilyl-substituted compounds, such as trimethylsilyl ethers and trimethylsilyl alkynes.
Stigmastanol, TMS derivative: Another compound with a trimethylsilyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of an ethyl group, a trimethylsilyl group, and a hexa-4,5-dien-3-ol backbone. This structure imparts distinct chemical properties, making it suitable for specific applications in synthetic chemistry and materials science .
Properties
CAS No. |
87655-78-5 |
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Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
InChI |
InChI=1S/C11H22OSi/c1-7-10(13(4,5)6)11(12,8-2)9-3/h12H,1,8-9H2,2-6H3 |
InChI Key |
IXEYHTXKBVCCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=C=C)[Si](C)(C)C)O |
Origin of Product |
United States |
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